
3-Cyano-5-nitrobenzotrifluoride
Overview
Description
3-Cyano-5-nitrobenzotrifluoride is an organic compound with the molecular formula C8H3F3N2O2. It is typically found as bright yellow crystals and has a melting point of approximately 84-86°C . This compound is relatively stable at room temperature but can be oxidized by strong oxidants such as nitric acid . It is widely used as an intermediate in the synthesis of pesticides, pharmaceuticals, and dyes .
Preparation Methods
3-Cyano-5-nitrobenzotrifluoride is usually prepared through a series of reactions involving fluorination, nitration, and cyanation of aromatic compounds . One common synthetic route involves the nitration of 3-bromo-4-cyanobenzotrifluoride using alkali metal cyanide and a catalytic amount of cuprous cyanide . The reaction conditions and steps can vary depending on the specific synthetic route chosen .
Chemical Reactions Analysis
3-Cyano-5-nitrobenzotrifluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidants such as nitric acid.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, such as the replacement of the nitro group with other functional groups.
Common reagents used in these reactions include molecular chlorine, metal salts, and sulfur compounds . Major products formed from these reactions include chlorinated derivatives and other substituted benzotrifluorides .
Scientific Research Applications
3-Cyano-5-nitrobenzotrifluoride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and dyes.
Biology: The compound is used in the preparation of antibacterial and anti-tumor drugs.
Medicine: It is utilized in the development of pharmaceuticals with potential therapeutic effects.
Industry: The compound is employed in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-nitrobenzotrifluoride involves its interaction with molecular targets and pathways within biological systems. The compound can exert its effects through various mechanisms, including the inhibition of specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Cyano-5-nitrobenzotrifluoride can be compared with other similar compounds, such as:
3-Nitro-5-(trifluoromethyl)benzonitrile: This compound shares a similar structure but differs in the position of the nitro and cyano groups.
4-Cyano-3-nitrobenzotrifluoride: Another similar compound with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Biological Activity
3-Cyano-5-nitrobenzotrifluoride (CAS Number: 100-00-0) is a compound of interest in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, including toxicity, potential therapeutic effects, and relevant case studies.
- Molecular Formula : C8H4F3N2O2
- Molecular Weight : 224.12 g/mol
- Physical State : Liquid
- Density : 1.511 g/mL at 25 °C
- Boiling Point : 222 °C
Toxicity Studies
Research indicates that this compound exhibits significant acute toxicity. It has been classified under hazardous materials due to its potential to cause adverse effects in humans and the environment:
Toxicity Parameter | Value |
---|---|
Acute Toxicity (Oral) | Category 4 |
Aquatic Toxicity | Acute Category 1, Chronic Category 1 |
Hazard statements associated with this compound include H302 (Harmful if swallowed) and H410 (Very toxic to aquatic life with long-lasting effects) .
Methemoglobinemia Case Studies
A notable case study involving nitrobenzene derivatives, which share structural similarities with this compound, reported instances of methemoglobinemia due to exposure. Symptoms included cyanosis and hemolytic anemia, requiring treatment with methylene blue and supportive care . Although the specific effects of this compound on methemoglobinemia are not well-documented, its chemical structure suggests a potential for similar toxicological profiles.
Potential Therapeutic Applications
While primarily recognized for its toxicity, there is ongoing research into the therapeutic applications of compounds with similar structures. For example, certain nitro compounds have been investigated for their antimicrobial properties. However, specific studies on the therapeutic efficacy of this compound remain limited.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance, derivatives such as 3-cyano-4-(5-nitrobenzothienyl)pyridines have shown promise in biological assays, suggesting that modifications to the nitrobenzene structure can yield compounds with varied biological activities .
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-1-5(4-12)2-7(3-6)13(14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQINZQIPFZWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444032 | |
Record name | 3-Cyano-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20566-80-7 | |
Record name | 3-Cyano-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10444032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-5-nitrobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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